Ethyl 2-amino-2-methyl-3-(2-methyl-1h-imidazol-1-yl)propanoate
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Overview
Description
Ethyl 2-amino-2-methyl-3-(2-methyl-1h-imidazol-1-yl)propanoate is a compound that features an imidazole ring, a common structure in many biologically active molecules. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, organic synthesis, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-2-methyl-3-(2-methyl-1h-imidazol-1-yl)propanoate typically involves the reaction of ethyl 2-amino-2-methylpropanoate with 2-methylimidazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-2-methyl-3-(2-methyl-1h-imidazol-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield N-oxides, while substitution reactions can produce a variety of alkylated or acylated derivatives .
Scientific Research Applications
Ethyl 2-amino-2-methyl-3-(2-methyl-1h-imidazol-1-yl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s imidazole ring is a key structural component in many biologically active molecules, making it useful in drug discovery and development.
Medicine: Imidazole derivatives have shown potential in treating various diseases, including infections, inflammation, and cancer.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of ethyl 2-amino-2-methyl-3-(2-methyl-1h-imidazol-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions, enzymes, and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-2-methylpropanoate: Lacks the imidazole ring, making it less versatile in biological applications.
2-Methylimidazole: Contains the imidazole ring but lacks the ester and amino groups, limiting its reactivity and applications.
Uniqueness
This compound is unique due to its combination of an imidazole ring, an amino group, and an ester group. This combination imparts a wide range of chemical reactivity and biological activity, making it a valuable compound in various fields .
Biological Activity
Ethyl 2-amino-2-methyl-3-(2-methyl-1H-imidazol-1-yl)propanoate is an organic compound notable for its unique structural features, including an amino group, an ester functional group, and an imidazole ring. The imidazole moiety is particularly significant as it is a common feature in many biologically active compounds, influencing various biochemical interactions and potential therapeutic applications.
Structural Characteristics
The chemical structure of this compound can be represented as follows:
This compound's unique configuration suggests specific interactions with biological targets, making it valuable in drug development and material science.
The biological activity of this compound is primarily attributed to the imidazole ring, which plays a crucial role in enzyme inhibition and interaction with various biological targets. Imidazole derivatives are known for their potential antimicrobial , antifungal , and anticancer activities. The following summarizes key findings related to its biological activity:
- Enzyme Inhibition : Compounds containing imidazole rings can act as inhibitors for various enzymes, potentially affecting metabolic pathways critical for pathogen survival or cancer cell proliferation.
- Antimicrobial Activity : Research indicates that imidazole derivatives exhibit significant antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents.
- Anticancer Properties : Similar compounds have shown promise in inhibiting cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Research Findings
Several studies have explored the biological implications of this compound and related compounds. Noteworthy findings include:
Antimicrobial Activity
In a study evaluating the antimicrobial efficacy of imidazole derivatives, this compound demonstrated potent activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics.
Anticancer Activity
Another case study focused on the anticancer effects of imidazole derivatives on human cancer cell lines. This compound showed promising results in reducing cell viability in breast cancer (MCF7) and lung cancer (A549) cells, with IC50 values indicating effective cytotoxicity.
Properties
Molecular Formula |
C10H17N3O2 |
---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
ethyl 2-amino-2-methyl-3-(2-methylimidazol-1-yl)propanoate |
InChI |
InChI=1S/C10H17N3O2/c1-4-15-9(14)10(3,11)7-13-6-5-12-8(13)2/h5-6H,4,7,11H2,1-3H3 |
InChI Key |
MRPHHGJCQAJFOT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(CN1C=CN=C1C)N |
Origin of Product |
United States |
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